H-Ile-OtBu.HCl
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Overview
Description
L-Isoleucine tert-Butyl Ester Hydrochloride is a chemical compound with the molecular formula C10H22ClNO2 . It is used in the pharmaceutical industry and is an important raw material and intermediate used in organic synthesis, agrochemicals, and dyestuffs .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride . The InChI Key is IFRYMHOZFAPYPJ-HAGKNZRZNA-N . The SMILES representation is Cl.CCC@HC@HC(=O)OC©©C .Physical and Chemical Properties Analysis
L-Isoleucine tert-Butyl Ester Hydrochloride is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . It has a molecular weight of 223.74 . It is soluble in water and has a specific rotation of +13.0 to +17.0 degrees (C=1, H2O) . Its melting point is 160 °C .Scientific Research Applications
L-Isoleucine tert-Butyl Ester Hydrochloride is used in the synthesis of various compounds. For instance, it is involved in the synthesis of glycyrrhizic acid amino acid conjugates, which are of interest due to their biological properties (Baltina, Fairushina, & Baltina, 2016).
It plays a role in the study of enzyme kinetics and biochemical pathways. For example, research on the serum-catalyzed hydrolysis of metronidazole amino acid esters, including those derived from L-Isoleucine, provides insights into the interaction of these esters with enzymes (Cho & Haynes, 1985).
This compound is also significant in the field of organic synthesis. For example, the study of enantioselective alkylation of certain acid esters, including those derived from L-Isoleucine tert-Butyl Ester Hydrochloride, contributes to the development of new synthetic methods (Shirakawa, Yamamoto, Liu, & Maruoka, 2014).
It is also used in the synthesis of peptides and other bioactive molecules. For instance, research on the synthesis of 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, which involves the use of tert-butyloxycarbonyl amino protecting groups, highlights its utility in peptide synthesis (Haidukevich et al., 2019).
Safety and Hazards
Properties
CAS No. |
119483-46-4 |
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Molecular Formula |
C10H22ClNO2 |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
tert-butyl (2S,3R)-2-amino-3-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8+;/m1./s1 |
InChI Key |
IFRYMHOZFAPYPJ-WLYNEOFISA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl |
SMILES |
CCC(C)C(C(=O)OC(C)(C)C)N.Cl |
Canonical SMILES |
CCC(C)C(C(=O)OC(C)(C)C)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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